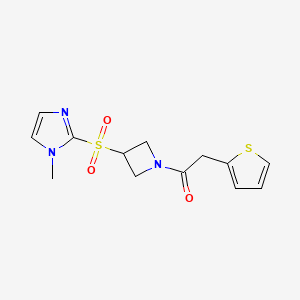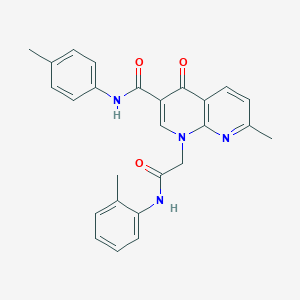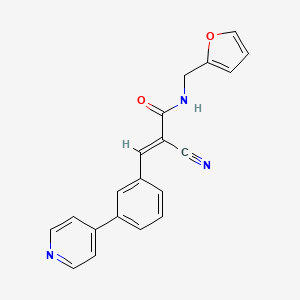![molecular formula C24H19ClN2O4 B2742404 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005130-93-7](/img/structure/B2742404.png)
2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions. It is of immense importance because of its wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . For example, 2,3,5-substituted perhydropyrrolo[3,4-d]isoxazole-4,6-diones have been synthesized by cycloaddition reaction of N-methyl-C-arylnitrones with N-substituted maleimides .Molecular Structure Analysis
The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Scientific Research Applications
Photoluminescent Polymers
Research on π-conjugated polymers incorporating pyrrolopyrrole units, similar to the core structure of the compound , indicates potential applications in electronics. These polymers exhibit strong photoluminescence and higher photochemical stability, making them suitable for electronic applications such as light-emitting diodes and solar cells (Beyerlein & Tieke, 2000).
Antimicrobial Agents
Compounds with structural elements similar to the specified molecule have been synthesized and evaluated for antimicrobial activities, suggesting potential use as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).
Organic Optoelectronic Materials
Derivatives of pyrrolopyrrole, such as isoDPP compounds, have been synthesized and studied for their properties. These compounds exhibit certain features associated with liquid crystalline materials and show weak luminescence, indicating potential applications in the development of organic optoelectronic materials (Gendron et al., 2014).
Polymer Solar Cell Applications
Studies on conjugated polymers incorporating benzodithiophene units and pyrrolopyrrole derivatives reveal applications in polymer solar cells, highlighting the importance of these materials in improving the efficiency of solar energy conversion (Chakravarthi et al., 2014).
Anti-cancer Therapeutics
Pyrrole derivatives, which are structurally related to the compound of interest, have been explored for their potential as anti-cancer therapeutics. These studies focus on the synthesis of pyrrole derivatives as inhibitors of protein kinases and their mechanisms of action, indicating the potential of such compounds in cancer treatment (Kuznietsova et al., 2019).
Mechanism of Action
Target of Action
It is known that many compounds with similar structures interact with various cellular targets, including enzymes and receptors
Mode of Action
It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets of the compound.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, if the compound targets enzymes involved in a particular metabolic pathway, it could alter the pathway’s activity, leading to downstream effects
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme, this could lead to decreased production of the enzyme’s product, affecting the cell’s function
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
properties
IUPAC Name |
2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4/c1-30-19-13-11-17(12-14-19)26-23(28)20-21(15-5-3-2-4-6-15)27(31-22(20)24(26)29)18-9-7-16(25)8-10-18/h2-14,20-22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUKCJWSARQGPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2742326.png)
![1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2742327.png)

![N-(furan-2-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2742330.png)
![Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2742332.png)
![3-chloro-4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2742333.png)
![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2742334.png)


![2-Benzylsulfanyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2742342.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2742343.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2742344.png)